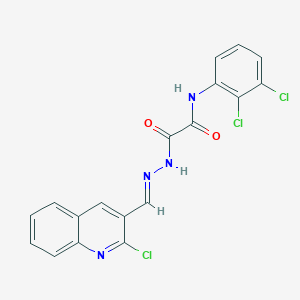
Lead(II) citrate tribasic trihydrate, purum, for electron microscopy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Lead(II) citrate tribasic trihydrate can be synthesized by reacting lead(II) acetate with citric acid in an aqueous solution. The reaction typically involves dissolving lead(II) acetate in water and then adding citric acid slowly while stirring. The mixture is then heated to promote the formation of the lead citrate complex, which precipitates out of the solution .
Industrial Production Methods
Industrial production of lead(II) citrate tribasic trihydrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
Lead(II) citrate tribasic trihydrate undergoes various chemical reactions, including:
Oxidation: Lead(II) can be oxidized to lead(IV) under certain conditions.
Reduction: Lead(II) can be reduced to metallic lead.
Substitution: The citrate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with lead(II) citrate tribasic trihydrate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce lead(IV) compounds, while reduction can yield metallic lead .
科学的研究の応用
Lead(II) citrate tribasic trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in coordination chemistry and as a precursor for the synthesis of other lead compounds.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of lead-based materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which lead(II) citrate tribasic trihydrate exerts its effects in electron microscopy involves its ability to bind to cellular structures and enhance contrast. The lead ions interact with osmium and uranyl acetate, which are commonly used in staining protocols, to increase the visibility of cellular components under the electron microscope . The molecular targets include various cellular organelles and structures, and the pathways involved are primarily related to the binding and interaction of lead ions with these components .
類似化合物との比較
Lead(II) citrate tribasic trihydrate can be compared with other lead citrate compounds, such as:
Lead(II) citrate monohydrate: Similar in composition but contains only one molecule of water.
Lead(II) citrate anhydrous: Lacks water molecules, making it different in terms of solubility and reactivity.
The uniqueness of lead(II) citrate tribasic trihydrate lies in its specific hydration state, which affects its solubility, reactivity, and suitability for electron microscopy applications .
特性
分子式 |
C12H16O17Pb3 |
|---|---|
分子量 |
1.05e+03 g/mol |
IUPAC名 |
bis[[2-(5-hydroxy-4,7-dioxo-1,3,2λ2-dioxaplumbepan-5-yl)acetyl]oxy]lead;trihydrate |
InChI |
InChI=1S/2C6H8O7.3H2O.3Pb/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H2;;;/q;;;;;3*+2/p-6 |
InChIキー |
GMPMGSCJCDAUMP-UHFFFAOYSA-H |
正規SMILES |
C1C(=O)O[Pb]OC(=O)C1(CC(=O)O[Pb]OC(=O)CC2(CC(=O)O[Pb]OC2=O)O)O.O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


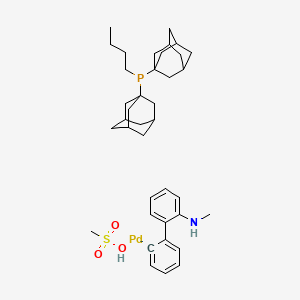
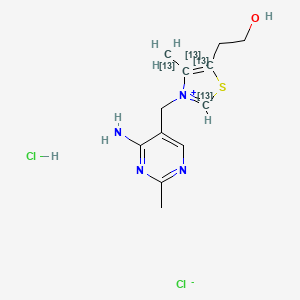
![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12055713.png)
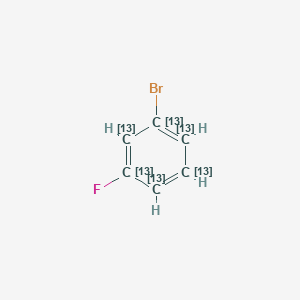
![(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B12055730.png)
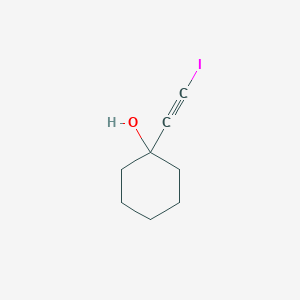


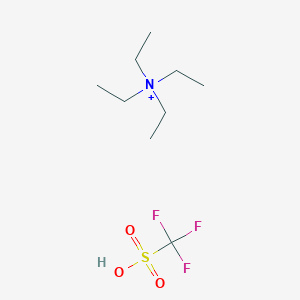

![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)
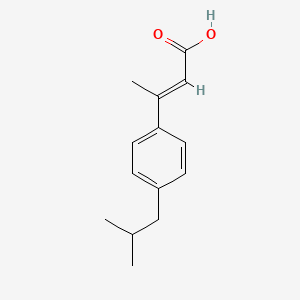
![(3aS,7aS)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12055781.png)
